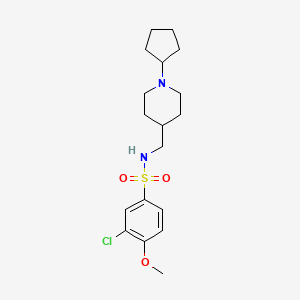
3-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H27ClN2O3S and its molecular weight is 386.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in HIV and Antifungal Activity : A series of benzensulfonamides, including derivatives similar to the specified compound, have been synthesized and evaluated for their potential anti-HIV and antifungal activities. This highlights the compound's relevance in the development of treatments for infectious diseases (Zareef et al., 2007).
Use as a Chlorinating Reagent : The compound, or its derivatives, have been employed as a chlorinating reagent in organic chemistry. This indicates its utility in synthesizing various chlorinated products, which are important in different chemical processes (Pu et al., 2016).
Photodynamic Therapy Application for Cancer Treatment : Derivatives of benzenesulfonamide have been used in the synthesis of new zinc phthalocyanines. These compounds exhibit properties beneficial for photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).
Soil Transport Studies in Agriculture : In agriculture, similar compounds have been studied for their transport characteristics through soil, which is significant for understanding the environmental impact and efficacy of agricultural chemicals (Veeh et al., 1994).
Antitumor Activity and Gene Expression Studies : The compound's derivatives have been explored in cancer research, particularly in studying their antitumor effects and how they influence gene expression in cancer cells. This is crucial for the development of new cancer therapies (Owa et al., 2002).
Synthesis of Dye Intermediates : Benzenesulfonamide derivatives have been synthesized and used as intermediates in dye production, demonstrating the compound's role in industrial applications (Bo, 2007).
Anticancer and DNA Binding Studies : The compound and its derivatives have been studied for their anticancer activity and their ability to bind and cleave DNA. This is vital for understanding how these compounds can be used in cancer treatment (González-Álvarez et al., 2013).
Rhodium-Catalyzed Cyanation in Organic Synthesis : The compound's derivatives have been used in the rhodium-catalyzed cyanation of C(sp2)-H bonds, an important reaction in organic synthesis. This demonstrates its utility in the synthesis of diverse organic compounds (Chaitanya & Anbarasan, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O3S/c1-24-18-7-6-16(12-17(18)19)25(22,23)20-13-14-8-10-21(11-9-14)15-4-2-3-5-15/h6-7,12,14-15,20H,2-5,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDPGVORJDZESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone](/img/structure/B2491610.png)
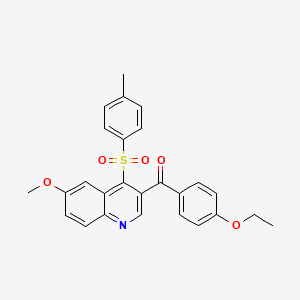
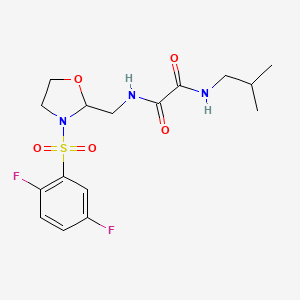
![N'-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide](/img/structure/B2491615.png)
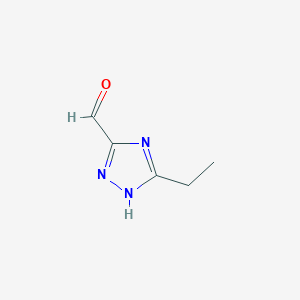
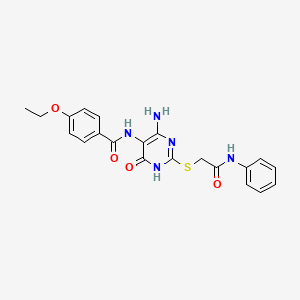
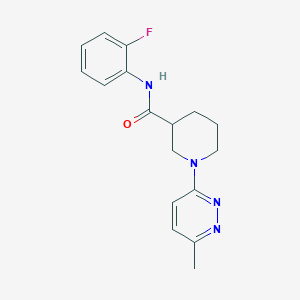
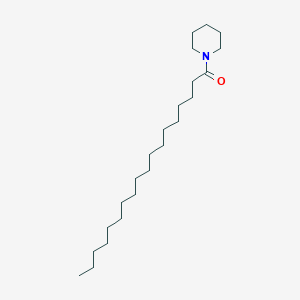
![2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid](/img/structure/B2491626.png)
![4-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2491627.png)
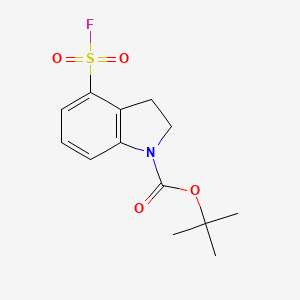
![6-tert-butyl-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2491630.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2491631.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B2491632.png)
